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N-cyclopropyltetrahydrofuran-3-

amine

Cat. No.: B11756083

Get Quote

Introduction & Structural Rationale
The N-cyclopropyltetrahydrofuran-3-amine scaffold represents a high-value pharmacophore

in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. This moiety

combines two strategic design elements:

The Tetrahydrofuran (THF) Ring: Acts as a polar, non-aromatic spacer that improves

aqueous solubility compared to carbocyclic analogs. The ether oxygen serves as a specific

hydrogen bond acceptor, often engaging backbone amides in the target protein.

The N-Cyclopropyl Group: A critical bioisostere for alkyl groups. Unlike an isopropyl or ethyl

group, the cyclopropyl ring confers:

Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger (

-like character), reducing susceptibility to CYP450-mediated oxidative dealkylation.

Conformational Restriction: The rigidity of the cyclopropyl ring locks the N-substituent

vector, minimizing the entropic penalty upon binding.
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This guide details the functionalization of the secondary amine nitrogen, transforming the

scaffold into tertiary amines, amides, ureas, and sulfonamides.

Chemical Properties & Handling
Basicity: The nitrogen lone pair in N-cyclopropyl amines possesses increased s-character

compared to dialkylamines, rendering it slightly less basic (

) but still highly nucleophilic.

Stability: The cyclopropyl ring is generally stable to basic and neutral conditions. Caution:

Avoid strong Lewis acids (e.g.,

, conc.

) or radical conditions which may trigger cyclopropyl ring opening.

Reaction Map & Strategic Workflows
The following diagram outlines the core functionalization pathways covered in this guide.
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Figure 1: Divergent synthesis pathways for the N-cyclopropyltetrahydrofuran-3-amine
scaffold.[1]
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Detailed Experimental Protocols
Protocol A: Amide Coupling (High-Efficiency)
Objective: Acylation of the sterically constrained secondary amine. Challenge: The cyclopropyl

group creates steric bulk around the nitrogen, often requiring highly active coupling agents to

prevent stalling or racemization of the acid partner.

Reagents:

Carboxylic Acid (1.0 equiv)

N-Cyclopropyltetrahydrofuran-3-amine (1.1 equiv)

HATU (1.2 equiv) or COMU (1.2 equiv) for difficult substrates.

DIPEA (3.0 equiv)

Solvent: DMF or DMA (anhydrous).

Procedure:

Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

.

Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5–10 minutes at RT to pre-

activate the acid (formation of the At-ester).

Note: Color change to yellow/orange is typical.

Add the N-cyclopropyltetrahydrofuran-3-amine (1.1 mmol) in one portion.

Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

Optimization: If conversion is <50% after 4h, heat to 50°C.

Workup: Dilute with EtOAc, wash with sat.
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(2x), water (1x), and brine (1x). Dry over

and concentrate.

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig N-Arylation
Objective: Synthesis of N-aryl derivatives (common in kinase inhibitors). Challenge: Secondary

acyclic amines are excellent substrates, but the cyclopropyl group can retard reductive

elimination from the Palladium center. Ligand selection is critical.

Reagents:

Aryl Halide (Br or I preferred; Cl requires activation) (1.0 equiv)

Amine Scaffold (1.2 equiv)

Catalyst:

(2 mol%) or Pd(OAc)2.

Ligand:RuPhos or BrettPhos (4 mol%). Note: These bulky, electron-rich ligands facilitate the

coupling of sterically hindered secondary amines.

Base:

(1.5 equiv) or

(2.0 equiv).

Solvent: Toluene or 1,4-Dioxane (degassed).

Procedure:

Charge a reaction vial with Aryl Halide (1.0 mmol),

(18 mg, 0.02 mmol), RuPhos (19 mg, 0.04 mmol), and

(144 mg, 1.5 mmol).
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Purge with Argon/Nitrogen for 5 minutes.

Add degassed Toluene (4 mL) and the amine scaffold (1.2 mmol).

Seal and heat to 100°C for 12–16 hours.

Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica

gel chromatography.

Mechanism & Troubleshooting (DOT Diagram):
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Figure 2: Catalytic cycle highlighting the steric bottleneck at amine coordination.

Protocol C: Urea Synthesis via Triphosgene
Objective: Creating stable urea linkers without using volatile isocyanates. Safety: Triphosgene

generates phosgene in situ. Perform in a well-ventilated fume hood.

Procedure:

Dissolve N-cyclopropyltetrahydrofuran-3-amine (1.0 mmol) and

(2.5 mmol) in anhydrous DCM (5 mL) at 0°C.

Add Triphosgene (0.35 mmol, 0.33 equiv) dissolved in DCM (1 mL) dropwise over 10

minutes.

Stir at 0°C for 30 minutes to form the carbamoyl chloride intermediate.

Add the second amine (

, 1.1 mmol) in one portion.

Allow to warm to RT and stir for 2 hours.

Quench: Add sat.

. Extract with DCM.

Data Summary & Optimization Table
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Parameter Standard Condition
Optimization for N-
Cyclopropyl

Rationale

Coupling Agent EDC/HOBt HATU / COMU

Overcomes steric

hindrance of the

cyclopropyl ring.

Base (Amide) TEA DIPEA / NMM

Reduces

racemization; DIPEA

is less nucleophilic.

Pd Ligand BINAP RuPhos / BrettPhos

Bulky dialkylbiaryl

ligands prevent

-hydride elimination

and aid reductive

elimination.

Solvent (Pd) DMF Toluene / Dioxane

Non-polar solvents

often favor the

reductive elimination

step in Buchwald

couplings.

Temp (Pd) 80°C 100–110°C

Higher energy

required to overcome

steric barrier of N-

cyclopropyl.

Case Study: Kinase Inhibitor Fragment
In the development of Type II kinase inhibitors, the N-cyclopropyltetrahydrofuran-3-amine
moiety often replaces a morpholine or piperazine group.

Observation: The switch to the N-cyclopropyl-THF amine often results in a 2–5x increase in

potency due to the cyclopropyl group filling a small hydrophobic pocket (e.g., the ribose

pocket or solvent front) while the THF oxygen engages in a water-mediated H-bond network.

PK Impact: The scaffold typically shows improved permeability (
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) compared to secondary acyclic amines due to the "masking" of the N-H polarity by the
cyclopropyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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